Methyl 2-(thiophen-2-ylsulfonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(thiophen-2-ylsulfonylamino)benzoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a sulfonyl group, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(thiophen-2-ylsulfonylamino)benzoate typically involves the reaction of thiophene-2-sulfonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiophen-2-ylsulfonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-(thiophen-2-ylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(thiophen-2-ylsulfonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues, further enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonyl chloride
- Methyl 2-aminobenzoate
- 2-(Thiophene-2-sulfonylamino)-benzoic acid
Uniqueness
Methyl 2-(thiophen-2-ylsulfonylamino)benzoate is unique due to the combination of the thiophene ring, sulfonyl group, and benzoic acid methyl ester moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C12H11NO4S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
methyl 2-(thiophen-2-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)9-5-2-3-6-10(9)13-19(15,16)11-7-4-8-18-11/h2-8,13H,1H3 |
InChI Key |
FFOJUOXUVOQZPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.